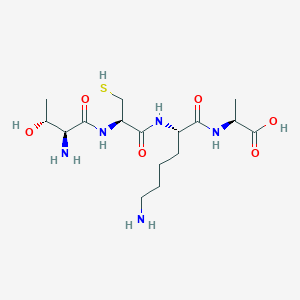![molecular formula C7H9N3O B12519005 [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile CAS No. 798571-56-9](/img/structure/B12519005.png)
[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile is an organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and utility in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile typically involves the reaction of imidazole with ethylene oxide, followed by the introduction of a nitrile group. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, which then reacts with ethylene oxide to form the intermediate [2-(1H-Imidazol-1-yl)ethanol]. This intermediate is then treated with a cyanating agent like cyanogen bromide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
[2-(1H-Imidazol-1-yl)ethanol]: This compound is similar in structure but lacks the nitrile group.
[2-(1H-Imidazol-1-yl)ethanamine]: This compound has an amine group instead of a nitrile group.
Uniqueness
[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile is unique due to the presence of both the imidazole ring and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
798571-56-9 |
|---|---|
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
2-(2-imidazol-1-ylethoxy)acetonitrile |
InChI |
InChI=1S/C7H9N3O/c8-1-5-11-6-4-10-3-2-9-7-10/h2-3,7H,4-6H2 |
Clave InChI |
CJTFFPSZMQOVSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CCOCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)



![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)









